Boc-N-Methyl-Tyrosine(Benzyl)-Hydroxyl is a derivative of the amino acid tyrosine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methyl group on the nitrogen, and a benzyl group on the hydroxyl side. Its empirical formula is C22H27NO5, with a molecular weight of 385.45 g/mol . This compound is often utilized in peptide synthesis due to its ability to form stable peptide bonds.
Boc-N-Methyl-Tyrosine(Benzyl)-Hydroxyl is primarily involved in peptide coupling reactions. It can react with other amino acids to form dipeptides or longer peptides through standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) . The Boc protecting group can be removed under acidic conditions, allowing for further functionalization or incorporation into larger peptide chains.
Amino acid derivatives like Boc-N-Methyl-Tyrosine(Benzyl)-Hydroxyl have been studied for their potential ergogenic effects. While specific biological activities of this compound are less documented, similar derivatives have shown promise in enhancing athletic performance and muscle recovery due to their roles in protein synthesis and metabolic processes .
The synthesis of Boc-N-Methyl-Tyrosine(Benzyl)-Hydroxyl typically involves the following steps:
These steps can be performed under controlled conditions to ensure high purity and yield .
Boc-N-Methyl-Tyrosine(Benzyl)-Hydroxyl is predominantly used in:
Several compounds share structural similarities with Boc-N-Methyl-Tyrosine(Benzyl)-Hydroxyl. Here are some notable examples:
Compound Name | Structure | Similarity Index |
---|---|---|
Nα-Boc-O-benzyl-Nα-methyl-L-tyrosine | C22H27NO5 | 1.00 |
(S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate | C21H25NO5 | 0.97 |
Nα-Boc-L-tyrosine | C21H25NO4 | 0.99 |
Nα-Boc-D-tyrosine | C21H25NO4 | 0.99 |
These compounds are unique due to variations in their side chains or protecting groups, which can significantly influence their reactivity and biological properties .
tert-Butoxycarbonyl-N-methyl-O-benzyl-L-tyrosine represents a sophisticated amino acid derivative featuring multiple protecting groups and structural modifications [1]. The compound possesses the molecular formula C₂₂H₂₇NO₅ with a molecular weight of 385.45 g/mol [2]. The chemical structure incorporates a central L-tyrosine backbone with three distinct protecting or modifying groups: a tert-butoxycarbonyl group protecting the amino function, an N-methyl substitution, and a benzyl ether protecting the phenolic hydroxyl group [3].
The stereochemistry of this compound is defined by the presence of one stereogenic center at the α-carbon of the tyrosine residue [2]. The L-configuration is maintained, as indicated by the (S)-stereochemistry at this position [1]. The SMILES notation CN(C@@HC(O)=O)C(=O)OC(C)(C)C clearly demonstrates the three-dimensional arrangement of atoms around the chiral center [3].
The molecular architecture exhibits characteristic features of protected amino acids designed for peptide synthesis applications [1]. The tert-butoxycarbonyl protecting group adopts a planar configuration due to resonance stabilization between the nitrogen lone pair and the carbonyl system [18]. The N-methylation introduces steric hindrance that significantly affects the conformational preferences of the molecule [22].
The crystallographic properties of tert-butoxycarbonyl-N-methyl-O-benzyl-L-tyrosine reveal important structural details that influence its chemical behavior [4]. The compound crystallizes as a beige to white crystalline powder with a melting point range of 130-134°C, where decomposition occurs [4] [25]. The crystal structure exhibits characteristics typical of Boc-protected amino acids, with intermolecular hydrogen bonding patterns contributing to the solid-state organization [18].
Conformational analysis indicates that the N-methylation significantly alters the preferred conformations compared to non-methylated analogs [22]. The presence of the N-methyl group eliminates the possibility of conventional hydrogen bonding through the nitrogen atom, leading to distinct conformational preferences [22]. This structural modification results in increased conformational flexibility around the N-Cα bond while simultaneously introducing steric constraints [33].
The benzyl protecting group on the tyrosine phenol adopts preferential orientations that minimize steric interactions with the amino acid backbone [36]. Crystallographic studies of related benzyl-protected compounds demonstrate that the benzyl group typically assumes an extended conformation to reduce unfavorable steric contacts [36]. The density of the compound is predicted to be 1.174±0.06 g/cm³, reflecting the compact packing arrangement in the crystal lattice [4].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of tert-butoxycarbonyl-N-methyl-O-benzyl-L-tyrosine [15] [16]. Proton nuclear magnetic resonance spectra exhibit characteristic signals that enable unambiguous identification of the compound. The tert-butoxycarbonyl group appears as a singlet at approximately δ 1.4 ppm, integrating for nine protons [40]. The N-methyl group resonates in the range of δ 2.8-3.0 ppm as a singlet, providing clear evidence of N-methylation [32].
The benzyl protecting group generates distinctive signals, with the benzylic methylene protons appearing as a singlet at approximately δ 5.1 ppm [40]. Aromatic protons from both the tyrosine phenyl ring and the benzyl protecting group resonate in the δ 7.0-7.4 ppm region [40]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the presence of carbonyl carbons in the expected regions, with the Boc quaternary carbon appearing around δ 80 ppm and the N-methyl carbon at approximately δ 29 ppm [40].
Mass spectrometric analysis of tert-butoxycarbonyl-N-methyl-O-benzyl-L-tyrosine follows predictable fragmentation patterns characteristic of Boc-protected amino acids [19] [41]. The molecular ion appears at m/z 386 [M+H]⁺ under positive ion electrospray ionization conditions [19]. Common fragmentation patterns include the loss of the Boc group (100 daltons) to yield m/z 286, and various benzyl-related fragmentations [41] [43].
The mass spectral behavior exhibits typical characteristics of benzyl esters and ethers, including rearrangement reactions that lead to the formation of tropylium ions (m/z 91) [43]. The compound demonstrates the propensity for McLafferty rearrangements and α-cleavage reactions common to amino acid derivatives [43]. Tandem mass spectrometry provides additional structural confirmation through specific fragmentation patterns that distinguish this compound from related analogs [19].
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups [18] [42]. The N-H stretching vibration appears in the 3300-3500 cm⁻¹ region, though this may be affected by the N-methylation [42]. Carbonyl stretching vibrations are observed in the 1700-1750 cm⁻¹ range, with the Boc carbonyl typically appearing at higher frequency than the carboxylic acid carbonyl [18].
Aromatic carbon-carbon stretching vibrations are evident in the 1500-1600 cm⁻¹ region, confirming the presence of the phenyl rings [42]. The infrared spectrum also exhibits characteristic bands associated with the benzyl ether linkage and the tert-butyl group of the Boc protecting moiety [18]. These spectroscopic features collectively provide a fingerprint for compound identification and purity assessment [42].
The physical properties of tert-butoxycarbonyl-N-methyl-O-benzyl-L-tyrosine reflect its molecular structure and intermolecular interactions [4] [5]. The compound exists as a crystalline powder with a characteristic beige coloration under standard conditions [1] [3]. The predicted boiling point is 533.0±50.0°C, indicating significant thermal stability under normal handling conditions [4] [5].
Property | Value | Reference |
---|---|---|
Molecular Weight | 385.45 g/mol | [1] [2] |
Melting Point | 130-134°C (decomp.) | [4] [25] |
Density (predicted) | 1.174±0.06 g/cm³ | [4] [5] |
pKa (predicted) | 3.00±0.10 | [4] [26] |
Monoisotopic Mass | 385.188923 | [2] |
Storage Temperature | 2-8°C | [4] [25] |
The solubility profile demonstrates excellent dissolution in organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [4] [5]. This solubility pattern is consistent with the hydrophobic nature imparted by the benzyl and tert-butyl protecting groups [29]. The compound shows limited water solubility, which is expected for heavily protected amino acid derivatives [18].
Thermal stability studies indicate that the compound remains stable up to approximately 130°C, at which point decomposition begins [25] [27]. The decomposition process follows complex pathways involving the cleavage of protecting groups and subsequent degradation of the amino acid backbone [27] [28]. Thermogravimetric analysis of related Boc-protected compounds suggests multi-step decomposition processes with distinct temperature ranges for different functional group eliminations [27].
Chemical stability is influenced by pH conditions, with the compound showing optimal stability under neutral to slightly acidic conditions [28]. The Boc protecting group is particularly susceptible to acidic hydrolysis, while the benzyl ether remains stable under these conditions [40]. Storage under inert atmosphere at reduced temperatures (2-8°C) ensures long-term stability and prevents degradation [25] [29].
The N-methylation of tyrosine derivatives profoundly influences their physicochemical properties and biological behavior [22] [24]. Comparative analysis with non-methylated analogs reveals significant differences in conformational preferences, stability, and reactivity patterns [22] [33]. The introduction of the N-methyl group eliminates traditional hydrogen bonding capabilities while introducing steric hindrance that affects molecular conformation [22].
Studies on N-methylated amino acids demonstrate that methylation typically reduces the adoption of α-helical secondary structures in peptide contexts [33]. The destabilization energy associated with N-methylation ranges from 0.3 to 1.7 kcal/mol, depending on the position and local environment [33]. This conformational constraint is particularly relevant for the design of bioactive peptides where specific three-dimensional arrangements are required [24].
The hydrophobicity of N-methylated tyrosine derivatives is significantly enhanced compared to their non-methylated counterparts [21] [22]. Chromatographic hydrophobicity index measurements indicate substantial increases in local hydrophobicity upon N-methylation [21]. This property modification has important implications for membrane permeability and cellular uptake characteristics [24].
Structural Feature | Property Impact | Reference |
---|---|---|
N-Methylation | Increased hydrophobicity, reduced H-bonding | [22] [24] |
Benzyl Protection | Enhanced lipophilicity, protection of phenol | [1] [4] |
Boc Protection | Amino protection, pH-labile deprotection | [18] [40] |
L-Stereochemistry | Defined chirality, biocompatibility | [1] [2] |
The thermal properties of N-methylated amino acid derivatives show characteristic patterns that distinguish them from non-methylated analogs [18] [22]. The glass transition temperatures and decomposition profiles are influenced by the methylation pattern and the nature of protecting groups [18]. These thermal characteristics are crucial for processing conditions and long-term storage stability [27].
The relationship between N-methylation and peptide stability demonstrates that methylated residues generally confer increased resistance to proteolytic degradation [22] [24]. This enhanced stability results from the altered backbone conformation and the steric hindrance introduced by the methyl group [24]. The implications extend to pharmaceutical applications where improved metabolic stability is desirable [22].
The synthesis of tert-butoxycarbonyl-N-methyl-tyrosine benzyl ether represents a fundamental challenge in amino acid chemistry, requiring the sequential introduction of three distinct protecting groups while maintaining stereochemical integrity. Classical synthetic approaches have evolved from simple alkylation methods to sophisticated multi-step procedures that ensure high yields and minimal racemization [1] [2].
Alternative classical routes utilize solid-phase methodology, where the protected amino acid is assembled directly on a resin support. The tert-butoxycarbonyl/benzyl strategy has been extensively employed in solid-phase peptide synthesis, demonstrating compatibility with various coupling reagents and reaction conditions [4]. This approach offers advantages in terms of purification and handling, as intermediate products remain bound to the solid support throughout the synthesis.
The introduction of the N-methyl group represents the most challenging aspect of the classical synthesis. Traditional methods relied on direct alkylation using methyl iodide in the presence of strong bases, but this approach suffers from poor selectivity and significant over-methylation [5]. More sophisticated protocols have been developed that employ temporary protection strategies to ensure mono-methylation while preventing racemization of the α-carbon center.
N-methylation of protected amino acids has undergone significant development, with multiple strategies emerging to address the challenges of selectivity and stereochemical integrity. The most widely adopted approaches can be categorized into five distinct methodologies, each offering unique advantages for specific synthetic applications [5] [6].
Reductive amination represents one of the most reliable methods for introducing N-methyl groups. This approach involves the formation of an imine intermediate through reaction with formaldehyde, followed by selective reduction using sodium cyanoborohydride [7] [6]. The steric hindrance provided by the amino acid side chains and protecting groups helps prevent over-methylation, making this method particularly suitable for tyrosine derivatives. Reaction conditions typically involve treatment with formaldehyde and sodium cyanoborohydride in N,N-dimethylformamide at room temperature for 1-4 hours, yielding mono-methylated products in 85-95% yield with minimal racemization [8].
The Fukuyama-Mitsunobu methodology has emerged as the gold standard for achieving selective mono-methylation [9] [10]. This approach involves initial protection of the amino group with ortho-nitrobenzenesulfonyl chloride, followed by methylation under Mitsunobu conditions using diethyl azodicarboxylate, triphenylphosphine, and methanol [11]. The reaction proceeds through an inversion mechanism that maintains stereochemical integrity while providing excellent selectivity for mono-methylation. Deprotection of the sulfonamide group using thiophenol and base regenerates the N-methylated amino acid in high yield and purity [9].
Sulfonamide protection strategies offer another robust approach to controlled N-methylation. The ortho-nitrobenzenesulfonyl protecting group can be introduced using ortho-nitrobenzenesulfonyl chloride in the presence of 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene as a specialized base [11]. This approach demonstrates superior performance compared to conventional bases, with density functional theory calculations confirming lower energy barriers for the sulfonylation reaction when using 4-dimethylaminopyridine as an additive [11].
Solid-phase methylation techniques have gained prominence due to their operational simplicity and excellent yields. Primary amino groups on peptide-resin can be protected with 4,4'-dimethoxydityl chloride, creating secondary amines that undergo selective methylation with formaldehyde and sodium cyanoborohydride [7] [8]. This method allows for direct methylation on the solid support, eliminating the need for solution-phase purification and enabling automated synthesis protocols.
The protection of tyrosine's phenolic hydroxyl group presents unique challenges due to the potential for side reactions, including migration of the protecting group and unwanted O-acylation during peptide coupling reactions. Several benzylation strategies have been developed to address these issues, each offering distinct advantages in terms of stability and deprotection conditions [12] [13].
Standard benzyl protection remains the most widely used approach, typically employing benzyl bromide or benzyl chloride in the presence of sodium hydride [3] [14]. The reaction proceeds through nucleophilic substitution, with the alkoxide ion attacking the benzyl halide to form the ether linkage. Optimal conditions involve the use of sodium hydride in dimethylformamide at 0°C, followed by gradual warming to room temperature. This method provides yields of 85-95% and demonstrates good compatibility with other protecting groups commonly used in amino acid synthesis [15].
However, standard benzyl protection suffers from the tendency to undergo migration during acidic deprotection conditions. Studies have shown that up to 5-10% migration of the benzyl group from the oxygen to the meta-position of the aromatic ring can occur during hydrogen fluoride treatment, particularly in the absence of effective cation scavengers [12] [13]. This side reaction leads to formation of 3-benzyltyrosine residues, which can significantly impact peptide purity and biological activity.
To address migration issues, several modified benzyl protecting groups have been developed. The 2,6-dichlorobenzyl group demonstrates reduced migration tendency compared to standard benzyl protection, with migration levels typically below 2-5% under standard deprotection conditions [12]. This improvement results from the electron-withdrawing nature of the chlorine substituents, which destabilize the carbocation intermediate responsible for migration. However, this protecting group shows some instability under basic conditions, with partial removal observed during extended exposure to diisopropylethylamine in dimethylformamide [12].
The para-methoxybenzyl protecting group offers an alternative approach that combines stability with selective deprotection options [16]. The electron-donating methoxy substituent stabilizes the benzylic carbocation, facilitating deprotection under mild oxidative conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone [16]. This method avoids the harsh hydrogenolysis conditions required for standard benzyl protection and demonstrates excellent compatibility with other acid-sensitive protecting groups.
Cyclohexyl ether protection represents a significant advancement in tyrosine protection technology [12]. This protecting group demonstrates exceptional stability under basic and Boc-deprotecting conditions while showing minimal migration during acidic cleavage. Studies indicate migration levels below 0.5% when using hydrogen fluoride containing anisole as a cation scavenger [12]. The reduced migration results from the intermolecular nature of the cleavage mechanism, which can be effectively suppressed by appropriate scavenger selection.
Microwave-assisted synthesis has revolutionized the preparation of protected amino acids by dramatically reducing reaction times while improving product purity and yield. The application of controlled microwave heating to amino acid synthesis addresses several fundamental challenges, including aggregation-induced coupling failures and incomplete deprotection reactions [17] [18] [19].
The mechanism of microwave enhancement in peptide synthesis involves rapid and uniform heating that disrupts intermolecular and intramolecular aggregation patterns. These aggregation phenomena, particularly beta-sheet formation, represent major obstacles in conventional synthesis, leading to reduced coupling efficiency and poor product quality [20]. Microwave irradiation at temperatures of 60-90°C effectively disrupts these secondary structures, allowing reagents better access to reactive sites [19] [21].
Optimized protocols for microwave-assisted synthesis typically employ temperatures of 60-86°C for both coupling and deprotection steps [22] [21]. Coupling reactions using N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole in 25% dimethyl sulfoxide/toluene can be completed in 5-10 minutes at 60°C, compared to 60-120 minutes required for conventional synthesis [23] [21]. Deprotection of fluorenylmethyloxycarbonyl groups proceeds efficiently at similar temperatures in 2.5-5 minutes, representing a 3-12 fold reduction in reaction time [18].
The benefits of microwave-assisted synthesis extend beyond time reduction to include significant improvements in crude peptide purity. Studies demonstrate crude purity improvements of 15-50% when comparing microwave-assisted synthesis to conventional room temperature methods [24]. For particularly challenging sequences, such as those prone to aggregation, microwave synthesis can mean the difference between successful synthesis and complete failure [25] [19].
Careful optimization of microwave parameters is essential for achieving optimal results. Power levels of 25-40 watts with pressures up to 80 bar have been identified as optimal for most amino acid coupling reactions [26]. Temperature ramping protocols, where temperature is gradually increased over the first 1-2 minutes of irradiation, help prevent localized overheating and maintain reaction selectivity [18].
Comparative studies between microwave and conventional heating at identical temperatures confirm that the observed benefits result primarily from thermal effects rather than non-thermal microwave interactions [22]. This finding supports the use of alternative heating methods, such as conductive heating, when microwave equipment is not available, provided that rapid and uniform temperature control can be achieved [27] [24].
The purification and characterization of Boc-N-Me-Tyr(Bzl)-OH requires sophisticated analytical techniques due to the structural complexity and potential for multiple impurities arising from incomplete reactions, racemization, and protecting group migration. Modern analytical approaches combine high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy to provide comprehensive characterization [28] [29].
High-performance liquid chromatography represents the primary tool for both purification and analysis of protected amino acids. Reverse-phase chromatography using octadecyl-silylated silica columns provides excellent separation of the target compound from potential impurities [30] [31]. Optimal mobile phase conditions typically employ acetonitrile-water gradients with formic acid or trifluoroacetic acid modifiers to enhance peak shape and resolution [30]. Detection can be accomplished using ultraviolet absorption at 214 nm for the amide chromophore or at 254-280 nm for the benzyl-protected tyrosine moiety [32].
For enhanced sensitivity and selectivity, liquid chromatography-tandem mass spectrometry has become the method of choice for quantitative analysis [33] [34]. This technique enables detection limits in the nanogram per milliliter range while providing structural confirmation through characteristic fragmentation patterns [33]. The molecular ion peak at m/z 386.2 [M+H]+ for Boc-N-Me-Tyr(Bzl)-OH can be confirmed through collision-induced dissociation experiments that generate characteristic fragment ions corresponding to loss of the tert-butoxycarbonyl and benzyl protecting groups [35].
Preparative high-performance liquid chromatography serves as the primary purification method for synthetic products. Large-scale separations can be accomplished using preparative reverse-phase columns with similar mobile phase conditions to analytical methods but with optimized flow rates and injection volumes [29]. Fraction collection based on ultraviolet detection allows for isolation of pure product, which can be concentrated and lyophilized to provide material suitable for further synthetic applications [29].
Mass spectrometry provides essential structural confirmation and purity assessment [35] [36]. Electrospray ionization mass spectrometry readily ionizes the protected amino acid, generating molecular ions that can be analyzed for exact mass determination [35]. High-resolution mass spectrometry enables confirmation of molecular formulas and detection of potential impurities at sub-percent levels [36]. Tandem mass spectrometry experiments provide detailed structural information through systematic fragmentation of the molecular ion [36].
Nuclear magnetic resonance spectroscopy offers the most comprehensive structural characterization, providing detailed information about stereochemistry, protecting group integrity, and potential impurities [37] [38] [39]. Proton nuclear magnetic resonance spectroscopy can readily distinguish between different stereoisomers and detect racemization products [38]. Carbon-13 nuclear magnetic resonance provides complementary information about carbon framework integrity and can detect protecting group migration products [39]. Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and heteronuclear single quantum correlation, enable complete structural assignment and confirmation of connectivity patterns [38].
Ion-exchange chromatography remains valuable for specific analytical applications, particularly when dealing with complex mixtures or when high resolution between closely related compounds is required [40] [41]. This technique demonstrates excellent reproducibility and matrix independence, making it particularly suitable for quantitative analysis applications [41]. Post-column derivatization with ninhydrin enables sensitive detection of amino acid derivatives while providing characteristic color responses that aid in identification [42].